4-Amino-3-[(propan-2-yl)amino]benzonitrile
Description
Chemical Name: 3-Amino-4-(propan-2-ylamino)benzonitrile CAS Number: 355022-20-7 Molecular Formula: C₁₀H₁₂N₃ (inferred from structure) Molecular Weight: 174.23 g/mol (calculated) Structural Features: This aromatic nitrile derivative contains amino (-NH₂) and isopropylamino (-NH-C₃H₇) substituents at the 3- and 4-positions of the benzene ring, respectively.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
4-amino-3-(propan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7,13H,12H2,1-2H3 |
InChI Key |
NXEXXGJLPOEASL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The reaction typically proceeds under heated conditions (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane. Catalytic p-toluenesulfonic acid (p-TsOH) enhances the electrophilicity of the aromatic ring, facilitating amine attack. For example, in a patent by US20140228385A1, 4-aminobenzonitrile was reacted with 2-chloro-4-methoxypyrimidine in 1,4-dioxane at 100–110°C for 14 hours, yielding 4-(4-methoxypyrimidin-2-ylamino)benzonitrile with a 72% isolated yield after workup. Adapting this protocol, substituting 3-chloro-4-aminobenzonitrile with isopropylamine could yield the target compound.
Key Parameters:
-
Temperature : 100–110°C
-
Catalyst : p-TsOH (10–15 mol%)
-
Solvent : 1,4-dioxane or DMF
Hydrolysis of Benzimidazole Intermediate Followed by Amination
A two-step process involving the hydrolysis of a benzimidazole intermediate to a benzamide, followed by amination, is documented in CN111269144A. This method avoids harsh nitration conditions and improves selectivity.
Step 1: Hydrolysis of Benzimidazole to Benzamide
A mixture of 3-(benzimidazol-2-ylmethylamino)-4-nitrobenzonitrile is hydrolyzed using aqueous sulfuric acid (20% v/v) at 50–60°C. The nitro group is subsequently reduced to an amine via catalytic hydrogenation (H₂, 5 bar, Pd/C catalyst).
Step 2: Amination with Isopropylamine
The resulting 4-amino-3-aminobenzamide undergoes nucleophilic substitution with isopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile at reflux (82°C). The amide group is then dehydrated to a nitrile using phosphorus oxychloride (POCl₃) at 0–5°C, yielding the final product.
Key Parameters:
-
Hydrolysis Catalyst : H₂SO₄ (20%)
-
Reduction Conditions : Pd/C, H₂ (5 bar), 60°C
-
Amination Solvent : Acetonitrile
-
Dehydration Agent : POCl₃
Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination offers a regioselective route to install the isopropylamino group at the 3-position. This method is advantageous for substrates with steric hindrance or electron-withdrawing groups.
Reaction Setup
A mixture of 3-bromo-4-aminobenzonitrile, isopropylamine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a biphenylphosphine ligand (e.g., Xantphos) in toluene is heated to 110°C for 12–18 hours. The reaction is conducted under inert atmosphere (N₂ or Ar) to prevent catalyst oxidation.
Key Parameters:
-
Catalyst System : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)
-
Base : Cs₂CO₃
-
Solvent : Toluene
Comparative Analysis of Synthetic Routes
| Method | Conditions | Catalyst/Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 100–110°C, 14 hours | p-TsOH, 1,4-dioxane | 65–75% | Simple setup, scalable | Requires halogenated precursor |
| Hydrolysis-Amination | 50–60°C (hydrolysis), POCl₃ dehydration | H₂SO₄, Pd/C, POCl₃ | 58–62% | Avoids nitration steps | Multi-step, moderate yield |
| Buchwald-Hartwig | 110°C, 18 hours, inert atmosphere | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 70–78% | High regioselectivity, mild conditions | Costly catalysts, sensitivity to O₂ |
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-[(propan-2-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like halogens (Cl2, Br2) and sulfonic acids (HSO3Cl) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
4-Amino-3-[(propan-2-yl)amino]benzonitrile is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is associated with the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens.
Synthesis of Rilpivirine
Rilpivirine, an NNRTI used for HIV treatment, is synthesized through processes that involve derivatives of this compound. The synthesis pathway includes several steps where this compound acts as a key intermediate, facilitating the formation of more complex structures necessary for effective antiviral activity .
Structure-Activity Relationship Studies
Research has highlighted the importance of structure-activity relationships (SAR) in understanding the efficacy of compounds derived from this compound. For instance, studies have shown that modifications to the amino and nitrile groups can significantly influence the biological activity against various targets, including viral enzymes .
The compound exhibits notable interactions with biological targets, which are essential for its therapeutic potential.
Inhibition of Fatty Acid Binding Protein 4 (FABP4)
Recent studies have demonstrated that derivatives of this compound can inhibit FABP4, a protein implicated in metabolic disorders. The binding affinity and inhibition potency were evaluated through molecular docking studies, revealing effective interactions with specific residues within the binding pocket of FABP4 .
Enzyme Modulation
The compound has been shown to modulate enzyme activities, which can lead to various therapeutic effects. Research indicates that it can influence pathways related to inflammation and metabolism by altering enzyme kinetics and receptor interactions .
Antiviral Activity Studies
A significant body of research focuses on the antiviral properties of compounds related to this compound. In one study, derivatives were tested for their ability to inhibit HIV replication in vitro, showing promising results that suggest further exploration for clinical applications .
Antiplasmodial Activity
Another area of interest is the antiplasmodial activity of related compounds. Studies have indicated that certain derivatives exhibit significant cytotoxicity against Plasmodium species, suggesting potential use in malaria treatment .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Synthesis of NNRTIs (e.g., Rilpivirine) | Acts as a key intermediate in synthetic pathways |
| Biological Activity | FABP4 Inhibition | Effective binding and inhibition observed |
| Enzyme Modulation | Modulating activities related to metabolism | Alters enzyme kinetics impacting metabolic pathways |
| Antiviral Studies | Inhibition of HIV replication | Promising results in vitro |
| Antiplasmodial Activity | Treatment against malaria | Significant cytotoxicity against Plasmodium spp. |
Mechanism of Action
The mechanism of action of 4-Amino-3-[(propan-2-yl)amino]benzonitrile involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and neurotransmission, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and molecular properties of 4-Amino-3-[(propan-2-yl)amino]benzonitrile and its analogs:
Biological Activity
4-Amino-3-[(propan-2-yl)amino]benzonitrile, an organic compound with the molecular formula C10H12N2, is a derivative of benzonitrile characterized by its unique structural properties. This compound has garnered attention for its potential biological activities, making it a subject of various studies in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 3-aminobenzonitrile with isopropyl halides under basic conditions. This process results in a compound that exhibits diverse chemical reactivity and biological activity, particularly in modulating enzyme activities and receptor functions.
Enzyme Interaction
Research indicates that this compound can interact with various enzymes, potentially influencing their activity. For instance, studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways . The amino group in this compound is believed to facilitate hydrogen bonding with active sites of enzymes, enhancing its inhibitory effects.
Antiviral Activity
Preliminary studies suggest that derivatives of this compound may exhibit antiviral properties. For example, compounds structurally related to this benzonitrile derivative have been tested against HIV strains, demonstrating significant inhibitory activity . The mechanism of action appears to involve binding to the reverse transcriptase enzyme, crucial for viral replication.
Case Studies
- HIV Inhibition : A study assessed the efficacy of various analogs of this compound against HIV variants. The results indicated that certain modifications to the structure enhanced antiviral potency, with IC50 values significantly lower than those of standard treatments .
- Enzyme Modulation : Another investigation focused on the interaction of this compound with fatty acid-binding proteins (FABPs). It was found that specific derivatives could inhibit FABP4 effectively, suggesting potential applications in metabolic disorders .
The biological activity of this compound is primarily attributed to its ability to form specific interactions with target proteins, including enzymes and receptors. The nitrile group may participate in polar interactions while the amino group engages in hydrogen bonding, modulating the activity of these biological targets.
Comparative Analysis
The following table summarizes some structural comparisons with related compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 4-Amino-3-(propan-2-amino)benzonitrile | C10H12N2 | Potential enzyme inhibitor |
| 4-Aminobenzonitrile | C7H6N2 | Known for various biological activities |
| 3-Aminobenzonitrile | C7H6N2 | Exhibits different properties due to structure |
Q & A
Q. Key Variables :
- Catalyst Selection : Pd(OAc)₂/XPhos yields higher regioselectivity compared to Pd₂(dba)₃ .
- Temperature : Alkylation at 80–100°C minimizes side products (e.g., over-alkylation) .
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require rigorous drying to avoid hydrolysis .
How can researchers resolve contradictions in spectroscopic data for this compound, particularly in distinguishing regioisomers?
Advanced Research Question
Contradictions often arise in NMR and mass spectrometry due to regioisomeric impurities or tautomerism. Methodological solutions include:
- 2D NMR (HSQC, HMBC) : Confirm connectivity of the isopropylamino group to the 3-position of the benzene ring .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate between [M+H]⁺ peaks of regioisomers (e.g., 4-amino-2-substituted vs. 3-substituted) with accuracy <2 ppm .
- X-ray Crystallography : Resolve ambiguity in solid-state structures, as seen in related benzonitrile derivatives .
Example Data Conflict :
A reported NMR peak at δ 118 ppm (C≡N) may shift to δ 120–122 ppm if the nitrile group participates in hydrogen bonding, requiring solvent standardization (e.g., DMSO-d₆ vs. CDCl₃) .
What strategies are effective for evaluating the biological activity of this compound in receptor binding assays?
Advanced Research Question
This compound’s potential as a pharmacophore requires rigorous target validation:
Docking Studies : Use AutoDock Vina to model interactions with neurotransmitter receptors (e.g., serotonin 5-HT₃), prioritizing residues within 4 Å of the isopropylamino group .
Competitive Binding Assays :
- Radioligand displacement (e.g., H-GR65630 for 5-HT₃) with IC₅₀ determination .
- Control for nonspecific binding using 10 μM ondansetron .
Functional Assays : Measure intracellular Ca²⁺ flux in HEK293 cells expressing recombinant receptors .
Q. Pitfalls :
- False positives may arise from nitrile group reactivity; include a negative control (e.g., 4-aminobenzonitrile) .
How should researchers address variability in compound purity across batches, and what analytical methods ensure reproducibility?
Basic Research Question
Batch variability often stems from residual solvents or by-products. Mitigation strategies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
